molecular formula C16H13N3O4 B2561496 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-54-8

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide

Cat. No. B2561496
M. Wt: 311.297
InChI Key: YKAPTNHJXOXVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide, commonly known as Furanone C-30, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring. Furanone C-30 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed below.

Scientific Research Applications

Biodegradable Polymers from Enzymatic Polymerization

A review highlights the effectiveness and advantages of enzymatic polymerization as an alternative to chemically-catalyzed processes for producing polycondensation polymers like aliphatic polyesters and polyamides. This method, characterized by mild reaction conditions and high selectivity, utilizes bio-based monomers and enzymes like lipases and cutinases for polymer synthesis. The emphasis is on biodegradability and improved performance, marking significant progress in sustainable polymer science (Douka et al., 2017).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives, possessing a non-aromatic five-membered heterocycle, have been acknowledged for their broad biological and pharmacological activities. Their significance in drug discovery is underscored by their role in synthesizing non-natural amino acids and conjugates with potential therapeutic applications. The review discusses the synthesis of hydantoin via the Bucherer-Bergs reaction, highlighting its efficiency in generating significant natural products and therapeutics (Shaikh et al., 2023).

Antimicrobial Compounds from Cyanobacteria

Research on cyanobacteria has identified over 121 compounds with antimicrobial activities against multi-drug resistant bacteria, fungi, and Mycobacterium tuberculosis. This review classifies these compounds into various chemical classes, including alkaloids, aromatic compounds, cyclic peptides, and terpenoids, showcasing cyanobacteria as a rich source of potential pharmaceutical agents (Swain et al., 2017).

Nitrofurans in Urinary Tract Infections Management

A review focuses on nitrofurans, particularly nitrofurazone and nitrofurantoin, and their clinical utility against Gram-positive and Gram-negative bacteria in genitourinary infections. Despite the emergence of bacterial resistance to many antibacterials, nitrofurans continue to exhibit activity, partly due to their multiple mechanisms of action, which may limit bacterial resistance development (Guay, 2012).

properties

IUPAC Name

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-11(12-5-3-2-4-6-12)18-16(20)13(10-17)9-14-7-8-15(23-14)19(21)22/h2-9,11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAPTNHJXOXVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide

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